molecular formula C13H16ClFN2O2S B2566849 1-[1-(3-Chloro-4-fluorophenyl)sulfonylazetidin-3-yl]pyrrolidine CAS No. 2320861-17-2

1-[1-(3-Chloro-4-fluorophenyl)sulfonylazetidin-3-yl]pyrrolidine

カタログ番号 B2566849
CAS番号: 2320861-17-2
分子量: 318.79
InChIキー: GJLJQXGOEWGGNO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-[1-(3-Chloro-4-fluorophenyl)sulfonylazetidin-3-yl]pyrrolidine, also known as CP-544326, is a potent and selective inhibitor of the protease enzyme cathepsin K. Cathepsin K is a lysosomal cysteine protease that plays a crucial role in bone resorption and remodeling. CP-544326 has been extensively studied for its potential use in the treatment of osteoporosis and other bone-related diseases.

作用機序

1-[1-(3-Chloro-4-fluorophenyl)sulfonylazetidin-3-yl]pyrrolidine works by inhibiting the activity of cathepsin K, which is responsible for the degradation of collagen and other extracellular matrix proteins in bone. By inhibiting cathepsin K, 1-[1-(3-Chloro-4-fluorophenyl)sulfonylazetidin-3-yl]pyrrolidine reduces bone resorption and promotes bone formation, leading to an increase in bone mineral density.
Biochemical and Physiological Effects:
In addition to its effects on bone metabolism, 1-[1-(3-Chloro-4-fluorophenyl)sulfonylazetidin-3-yl]pyrrolidine has been shown to have other biochemical and physiological effects. Studies have shown that 1-[1-(3-Chloro-4-fluorophenyl)sulfonylazetidin-3-yl]pyrrolidine can inhibit the growth and invasion of cancer cells, suggesting a potential role in cancer therapy. 1-[1-(3-Chloro-4-fluorophenyl)sulfonylazetidin-3-yl]pyrrolidine has also been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.

実験室実験の利点と制限

One of the main advantages of 1-[1-(3-Chloro-4-fluorophenyl)sulfonylazetidin-3-yl]pyrrolidine is its high selectivity for cathepsin K, which minimizes off-target effects. 1-[1-(3-Chloro-4-fluorophenyl)sulfonylazetidin-3-yl]pyrrolidine also has good pharmacokinetic properties, allowing for convenient dosing and administration. However, one limitation of 1-[1-(3-Chloro-4-fluorophenyl)sulfonylazetidin-3-yl]pyrrolidine is its relatively short half-life, which may require frequent dosing in clinical settings.

将来の方向性

There are several future directions for research on 1-[1-(3-Chloro-4-fluorophenyl)sulfonylazetidin-3-yl]pyrrolidine. One area of interest is the potential use of 1-[1-(3-Chloro-4-fluorophenyl)sulfonylazetidin-3-yl]pyrrolidine in combination with other therapies for the treatment of osteoporosis and other bone-related diseases. Another area of interest is the development of more potent and selective cathepsin K inhibitors based on the structure of 1-[1-(3-Chloro-4-fluorophenyl)sulfonylazetidin-3-yl]pyrrolidine. Finally, further studies are needed to explore the potential use of 1-[1-(3-Chloro-4-fluorophenyl)sulfonylazetidin-3-yl]pyrrolidine in the treatment of cancer and inflammatory diseases.

合成法

The synthesis of 1-[1-(3-Chloro-4-fluorophenyl)sulfonylazetidin-3-yl]pyrrolidine involves the reaction of 3-chloro-4-fluorobenzenesulfonyl chloride with azetidine-3-amine, followed by the addition of pyrrolidine. The reaction is carried out in the presence of a base and a solvent such as tetrahydrofuran or dimethylformamide. The resulting product is purified by column chromatography to obtain 1-[1-(3-Chloro-4-fluorophenyl)sulfonylazetidin-3-yl]pyrrolidine in high yield and purity.

科学的研究の応用

1-[1-(3-Chloro-4-fluorophenyl)sulfonylazetidin-3-yl]pyrrolidine has been extensively studied for its potential use in the treatment of osteoporosis and other bone-related diseases. In preclinical studies, 1-[1-(3-Chloro-4-fluorophenyl)sulfonylazetidin-3-yl]pyrrolidine has been shown to effectively inhibit bone resorption and increase bone mineral density in animal models. Clinical trials have also demonstrated the efficacy and safety of 1-[1-(3-Chloro-4-fluorophenyl)sulfonylazetidin-3-yl]pyrrolidine in postmenopausal women with osteoporosis.

特性

IUPAC Name

1-[1-(3-chloro-4-fluorophenyl)sulfonylazetidin-3-yl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClFN2O2S/c14-12-7-11(3-4-13(12)15)20(18,19)17-8-10(9-17)16-5-1-2-6-16/h3-4,7,10H,1-2,5-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJLJQXGOEWGGNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2CN(C2)S(=O)(=O)C3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(3-Chloro-4-fluorobenzenesulfonyl)azetidin-3-yl]pyrrolidine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。